

# RPH-2823: A Technical Overview of a Potential Syk Kinase Inhibitor

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## Compound of Interest

Compound Name: RPH-2823

Cat. No.: B1663310

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This technical guide provides an in-depth overview of the chemical and potential biological properties of **RPH-2823**, a compound identified as a potential inhibitor of Spleen Tyrosine Kinase (Syk). The information presented herein is a synthesis of available data, primarily from patent literature, and is intended to support research and drug development efforts.

## Chemical Structure and Properties

While the designation **RPH-2823** is not explicitly linked to the following structure in publicly available literature, a compound with the identical molecular formula and consistent spectral data is described in patent US9359308B2 as a pyrazine kinase inhibitor.<sup>[1][2]</sup> It is highly probable that **RPH-2823** corresponds to this molecule.

Table 1: Chemical Properties of **RPH-2823**

Property	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>22</sub> N <sub>8</sub> O <sub>2</sub>	[1][2]
Molecular Weight	370.41 g/mol	Calculated
IUPAC Name	(Not explicitly stated for RPH-2823)	-
CAS Number	96558-24-6	-
SMILES	CN(C)CC(COC1=CC=C(C=C1)C2=NC3=C(N=C2N)N=C(N=C3N)N)O	-
InChI Key	DREYSFUKNSYCCL-UHFFFAOYSA-N	-

Table 2: Spectral Data for the Compound with Molecular Formula C<sub>17</sub>H<sub>22</sub>N<sub>8</sub>O<sub>2</sub>

Spectral Data Type	Observed Values	Source
Mass Spectrometry (MS)	(M+H) <sup>+</sup> = 371.3	[1][2]
UV Absorption (λ)	217, 261, 305 nm	[1]
<sup>1</sup> H NMR (CD <sub>3</sub> OD)	δ 8.47 (s, 1H), 7.96 (dd, 1H, 2 Hz, 9 Hz), 7.54 (s, 1H), 6.83 (d, 1H, 10 Hz), 4.33 (t, 4H, 7 Hz), 4.08 (dd, 1H, 6 Hz, 9 Hz), 2.59 (m, 2H, 8 Hz), 1.96 (m, 2H, 8 Hz)	[2]

## Biological Activity: Inhibition of Spleen Tyrosine Kinase (Syk)

The compound with the molecular formula C<sub>17</sub>H<sub>22</sub>N<sub>8</sub>O<sub>2</sub> is disclosed as an inhibitor of Spleen Tyrosine Kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways of various immune cells.[3][4] It is a key mediator in signaling from B-cell

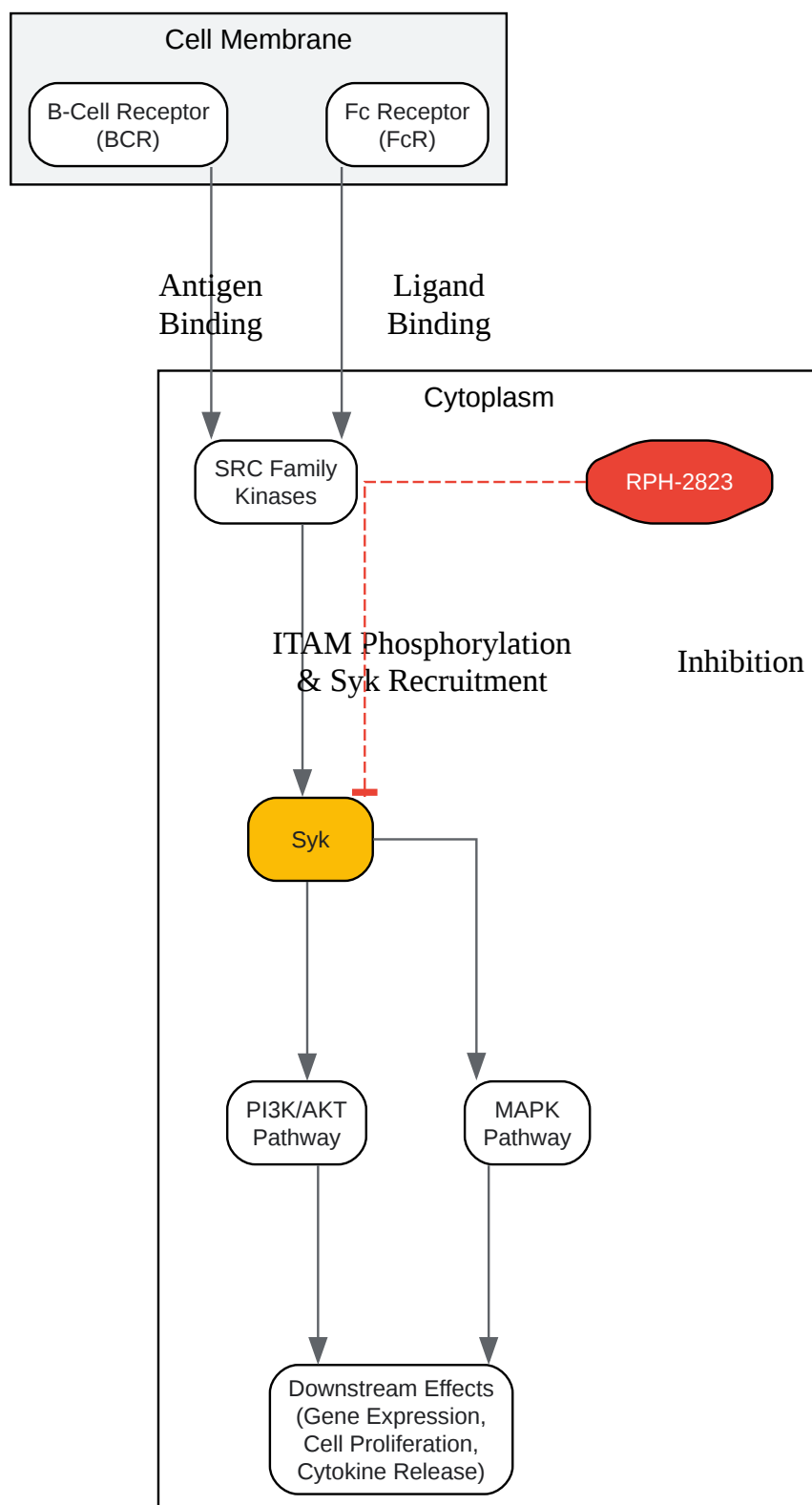
receptors (BCR) and Fc receptors, making it a therapeutic target for a range of autoimmune diseases, inflammatory conditions, and certain hematological malignancies.[\[4\]](#)[\[5\]](#)[\[6\]](#)

By inhibiting Syk, compounds like **RPH-2823** can potentially modulate immune responses, reducing inflammation and aberrant cell proliferation.[\[4\]](#)

## Signaling Pathway

Syk is a central node in immunoreceptor signaling. Upon receptor activation, Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and subsequently activates downstream signaling cascades, including the PI3K/AKT and MAPK pathways.[\[6\]](#)[\[7\]](#)

Inhibition of Syk blocks these downstream signals.



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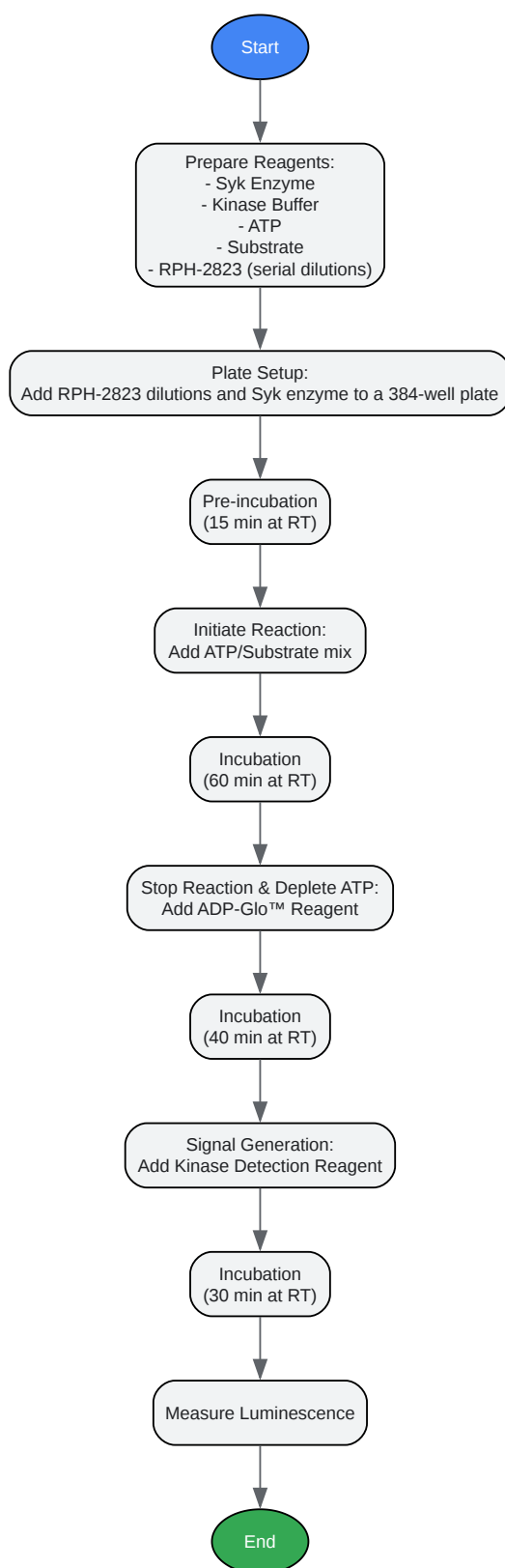
**Figure 1:** Simplified Syk signaling pathway and the inhibitory action of **RPH-2823**.

## Experimental Protocols

The following are generalized experimental protocols for the characterization and biological evaluation of a compound like **RPH-2823**. The specific parameters for **RPH-2823** may vary.

### In Vitro Syk Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against Syk kinase.



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**Figure 2:** General workflow for an in vitro luminescent kinase assay.

### Methodology:

- **Reagent Preparation:** Prepare solutions of recombinant human Syk enzyme, a suitable kinase buffer, ATP, a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1), and serial dilutions of **RPH-2823** in DMSO.
- **Assay Plate Preparation:** In a 384-well plate, add the diluted **RPH-2823** or DMSO (vehicle control) to the appropriate wells.
- **Enzyme Addition:** Add the diluted Syk enzyme to each well and incubate to allow for compound binding.
- **Kinase Reaction Initiation:** Start the reaction by adding a mixture of the substrate and ATP.
- **Reaction Incubation:** Incubate the plate at room temperature to allow the kinase reaction to proceed.
- **Reaction Termination:** Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.
- **Signal Generation:** Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
- **Data Acquisition:** Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
- **Data Analysis:** Calculate the percent inhibition for each concentration of **RPH-2823** and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Physicochemical Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Objective:** To confirm the chemical structure of the synthesized compound.
- **General Protocol:**

- Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CD<sub>3</sub>OD as indicated in the patent).
- Transfer the solution to an NMR tube.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra using a high-field NMR spectrometer.
- Process the data (Fourier transformation, phase correction, and baseline correction).
- Analyze the spectra to elucidate the structure by examining chemical shifts, coupling constants, and integration values.

### Mass Spectrometry (MS)

- Objective: To determine the molecular weight of the compound and confirm its elemental composition.
- General Protocol:
  - Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
  - Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]<sup>+</sup>.
  - Compare the observed mass-to-charge ratio (m/z) with the calculated value for the expected molecular formula.

### Ultraviolet-Visible (UV-Vis) Spectroscopy

- Objective: To determine the wavelengths of maximum absorbance.
- General Protocol:



- Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
- Use a dual-beam UV-Vis spectrophotometer and record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm).
- Identify the wavelengths ( $\lambda_{\text{max}}$ ) at which the maximum absorbance occurs.

## Conclusion

**RPH-2823**, based on available data for a structurally identical compound, is a potential inhibitor of Spleen Tyrosine Kinase. Its chemical properties have been characterized, and its likely mechanism of action provides a strong rationale for its investigation in the context of diseases driven by aberrant Syk signaling. The experimental protocols outlined in this guide provide a starting point for researchers to further characterize and evaluate the therapeutic potential of this and similar molecules. Further research is warranted to definitively confirm the biological activity and therapeutic utility of **RPH-2823**.

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